molecular formula C7H7F3O2 B058294 Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) CAS No. 122082-18-2

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)

Cat. No. B058294
M. Wt: 180.12 g/mol
InChI Key: BJRNEYWPXSZILX-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to improve cognitive function and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI). One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound to better understand its potential applications in scientific research. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) involves several steps. The starting material is 2-cyclopenten-1-one, which is reacted with trifluoroacetic anhydride to yield 2,2,2-trifluoro-1-(2-oxocyclopentyl) ethanoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product, Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI).

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been studied extensively for its potential applications in scientific research. This compound has been found to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

122082-18-2

Product Name

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)

Molecular Formula

C7H7F3O2

Molecular Weight

180.12 g/mol

IUPAC Name

(2Z)-2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclopentan-1-one

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2/b6-4-

InChI Key

BJRNEYWPXSZILX-XQRVVYSFSA-N

Isomeric SMILES

C1C/C(=C(\C(F)(F)F)/O)/C(=O)C1

SMILES

C1CC(=C(C(F)(F)F)O)C(=O)C1

Canonical SMILES

C1CC(=C(C(F)(F)F)O)C(=O)C1

synonyms

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.